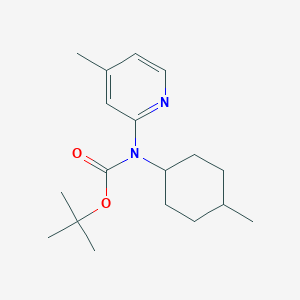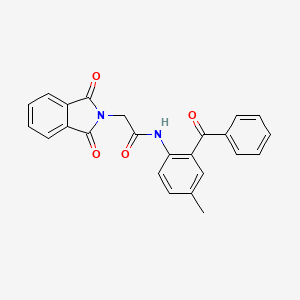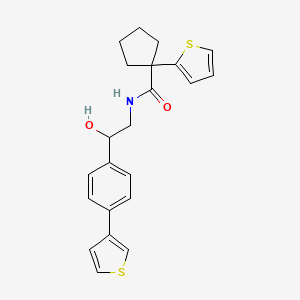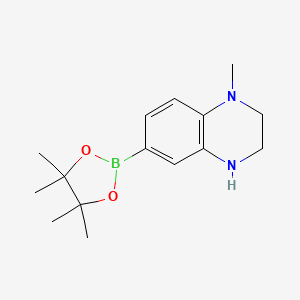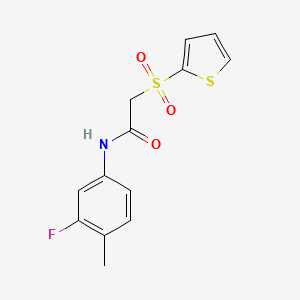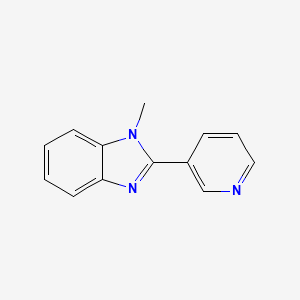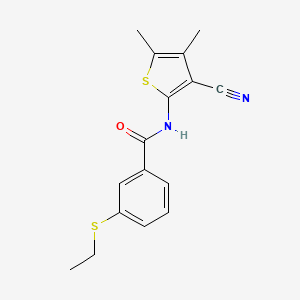
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromen-4-one with a morpholino group and a phenyl group attached. Chromen-4-one is a heterocyclic compound that forms the core of various bioactive compounds . The morpholino group is a common feature in many pharmaceuticals and is known for its ability to increase the lipophilicity of a compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from a chromen-4-one derivative through a series of reactions involving the addition of the morpholino and phenyl groups. The morpholino group could potentially be introduced through a reaction with 2,6-dimethylmorpholine .Applications De Recherche Scientifique
1. Histamine Release Inhibitory Effects
Chromene derivatives from Rhododendron dauricum have been studied for their histamine release inhibitory effects. Compounds similar to 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one have shown significant inhibition of histamine release from rat peritoneal mast cells, indicating potential anti-allergic or anti-inflammatory applications (Iwata et al., 2004).
2. Antioxidant Activity
New chromone derivatives isolated from various natural sources, such as Chinese eaglewood, have been evaluated for their antioxidant activity. This suggests a possible use of chromene compounds in combating oxidative stress-related diseases (Dai et al., 2010).
3. Fluorescent Probes for Hypoxic Cells
Chromene derivatives have been developed as off-on fluorescent probes for selective detection of hypoxia or nitroreductase in cells. This application is significant in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
4. Neutrophil Pro-Inflammatory Response Inhibition
Chromene derivatives from Aquilaria sinensis have been studied for their inhibitory activities on neutrophil pro-inflammatory responses. This indicates potential therapeutic applications in conditions involving excessive inflammatory responses (Wang et al., 2018).
5. Anticancer Potential
Certain chromene compounds have been identified as potent apoptosis inducers, demonstrating significant potential in cancer treatment. They have been found to induce cell cycle arrest and apoptosis in various human cell lines (Kemnitzer et al., 2004).
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its biological activity. Chromen-4-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Therefore, this compound could potentially be explored in these areas.
Propriétés
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-13-24(14-17(2)28-16)10-11-26-19-8-9-20-22(12-19)27-15-21(23(20)25)18-6-4-3-5-7-18/h3-9,12,15-17H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGDXBOJTVZVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

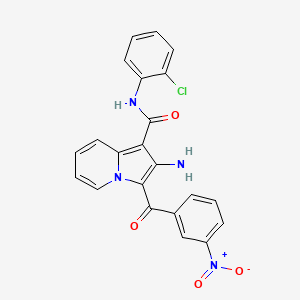
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)
![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
